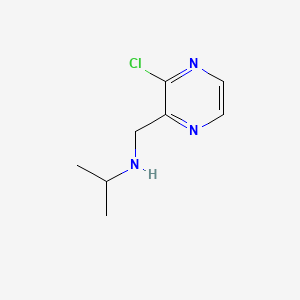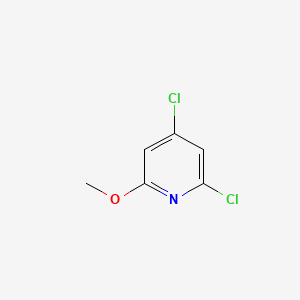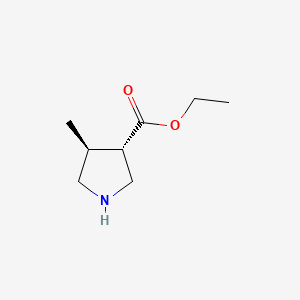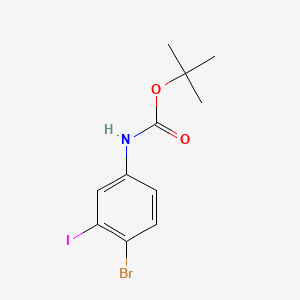
6,8-Dimethylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethylquinoline hydrochloride is a chemical compound with the CAS Number: 1255574-45-8 . It has a molecular weight of 193.68 and its IUPAC name is 6,8-dimethylquinoline hydrochloride .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6,8-Dimethylquinoline, often involves traditional and green synthetic approaches . These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular formula of 6,8-Dimethylquinoline hydrochloride is C11H12ClN . The Inchi Code is 1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H .Chemical Reactions Analysis
Quinoline and its derivatives, including 6,8-Dimethylquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- Cytotoxic Activity: A study focused on the synthesis and evaluation of the cytotoxic activity of 6,8-dimethyl-1,3-dimethylisoquinoline, highlighting its potential for anticancer applications. This compound demonstrated cytotoxic effects on cell lines, suggesting its utility in cancer research and therapy (Kaufman et al., 2018).
- Opioid Receptor Antagonists: Hydrochlorides of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and identified as potential opioid receptor antagonists, showcasing the role of quinoline derivatives in developing new therapeutic agents (Ukrainets et al., 2010).
Materials Science and Engineering
- Photophysical Properties for Biomedical Applications: Research into pyrroloquinoline-based compounds, including those with structural similarities to 6,8-dimethylquinoline, has yielded novel dyes showing strong blue fluorescence. These findings indicate their potential use in biomedical imaging and as labels for cell trafficking studies (Carta et al., 2015).
- Biocidal Properties: The structural and thermal characterization of macro-branched functional terpolymers containing 8-hydroxyquinoline moieties, akin to the structural framework of 6,8-dimethylquinoline, demonstrated enhancing biocidal properties. This application is crucial in developing antimicrobial coatings and materials for healthcare settings (Chauhan, 2013).
Analytical Chemistry
- Pesticidal Activity: Studies on heterocyclic analogs of steroids, including derivatives of 8-hydroxyquinoline, showed promising herbicidal and insecticidal activities. This research outlines the potential of 6,8-dimethylquinoline derivatives in the development of new plant protection products (Pyrko, 2022).
Direcciones Futuras
Quinoline motifs, including 6,8-Dimethylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the future directions for 6,8-Dimethylquinoline hydrochloride could involve further exploration of its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
6,8-dimethylquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHCKNOJIHABGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC=N2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682443 |
Source


|
| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethylquinoline hydrochloride | |
CAS RN |
1255574-45-8 |
Source


|
| Record name | Quinoline, 6,8-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)


![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)




![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)

![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)

